molecular formula C24H27NO6 B2488475 N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide CAS No. 898922-00-4

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide

Cat. No.: B2488475
CAS No.: 898922-00-4
M. Wt: 425.481
InChI Key: IVUMYNMECQXYQQ-UHFFFAOYSA-N
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Description

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide is a potent and selective multi-kinase inhibitor with significant research value in oncology, particularly in the study of angiogenesis and mitotic progression. Its primary mechanism of action involves the potent inhibition of key kinase targets, including VEGFR2 (KDR) and Aurora B kinase. By targeting VEGFR2, this compound effectively suppresses angiogenic signaling pathways, making it a valuable tool for investigating tumor vasculature development and for evaluating anti-angiogenic therapeutic strategies . Concurrently, its inhibition of Aurora B kinase, a critical regulator of mitosis, disrupts chromosomal segregation and cytokinesis, leading to the induction of apoptosis in proliferating cells . This dual-action profile positions the compound as a compelling chemical probe for researching synergistic anti-tumor effects and for exploring the complex crosstalk between signaling pathways in various cancer models, including those resistant to single-target agents. Its application extends to high-content screening and in vitro mechanistic studies aimed at understanding the consequences of concurrent mitotic and angiogenic disruption.

Properties

IUPAC Name

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-6-7-11-19(26)25-24-20(21(27)16-10-8-9-14(2)22(16)31-24)15-12-17(28-3)23(30-5)18(13-15)29-4/h8-10,12-13H,6-7,11H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUMYNMECQXYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromen-2-yl core, followed by the introduction of the trimethoxyphenyl group and the pentanamide moiety. Key steps may include:

    Formation of the Chromen-2-yl Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Pentanamide Moiety: This can be done through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

N 8 methyl 4 oxo 3 3 4 5 trimethoxyphenyl 4H chromen 2 yl pentanamide\text{N 8 methyl 4 oxo 3 3 4 5 trimethoxyphenyl 4H chromen 2 yl pentanamide}

Anticancer Activity

Research indicates that compounds similar to N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that chromene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study:
A study published in Pharmaceutical Biology reported that chromene derivatives showed potent activity against breast cancer cell lines, indicating their potential as lead compounds for developing new anticancer therapies .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines. Research has shown that similar chromene derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study:
In a controlled study on animal models, a related chromene compound significantly reduced inflammation markers in induced arthritis models, suggesting potential therapeutic uses for inflammatory conditions .

Antioxidant Activity

This compound has been studied for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)IC50 (µg/mL)
N-[8-methyl...]7825
Control (Vitamin C)9510

This table illustrates the comparative antioxidant activity of this compound against a standard antioxidant.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.

Case Study:
A recent study highlighted how derivatives of this compound protected neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90, and thioredoxin reductase, leading to various biological effects . These interactions can result in the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

However, quinazoline derivatives (e.g., Compound C) exhibit superior potency (GI₅₀ = 3.16 μM), likely due to thioacetamide-mediated hydrogen bonding . Chalcone derivatives (e.g., 13b) rely on an α,β-unsaturated ketone (enone) for Michael addition-mediated cytotoxicity, a feature absent in the target compound .

Substituent Effects :

  • The 3,4,5-trimethoxyphenyl group is conserved across all analogs, underscoring its role in hydrophobic interactions with the colchicine-binding site of tubulin .
  • The pentanamide chain in the target compound may improve solubility over methyl or benzyl groups in CA4P or quinazoline derivatives, though this could reduce membrane permeability compared to smaller substituents.

Biological Activity :

  • Quinazoline derivatives (e.g., Compound C) outperform 5-fluorouracil (5-FU) in antiproliferative assays, suggesting that the thioacetamide linkage and quinazoline core are critical for activity .
  • The absence of in vivo data for the target compound limits direct comparison with clinical candidates like CA4P or AVE-8062, which show vascular-disrupting effects in tumors .

Key Observations:

  • The target compound’s synthesis likely involves bromination of 3,4,5-trimethoxyacetophenone (as in ) followed by cyclization to form the chromene core .
  • Chalcone derivatives (e.g., 13b) are synthesized via cost-effective Claisen-Schmidt condensations but require strict control over stereochemistry (E/Z selectivity) .

Molecular Docking and Conformational Analysis

  • Chroman Anti-TB Agents (): Docking studies against PtpB tyrosine phosphatase highlight the role of the 3,4,5-trimethoxyphenyl group in π-π stacking with Phe residues, a mechanism possibly shared by the target compound .

Biological Activity

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H25N1O5
  • Molecular Weight : 357.42 g/mol
  • LogP : 3.2 (indicating moderate lipophilicity)

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Antioxidant Activity : The presence of the chromene moiety contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AntioxidantHigh radical scavenging
Anti-inflammatoryInhibition of IL-6
AnticancerInduces apoptosis

Case Studies

  • Antioxidant Activity : In a study assessing various compounds for their antioxidant capacity, this compound demonstrated significant radical scavenging activity comparable to well-known antioxidants like ascorbic acid. The IC50 value was determined to be approximately 25 µM.
  • Anti-inflammatory Effects : A recent study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. Administration resulted in a significant reduction in the levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential therapeutic application in inflammatory diseases.
  • Anticancer Research : In vitro studies on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound inhibited cell proliferation with IC50 values around 30 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide?

The synthesis typically involves multi-step reactions, including:

  • Chromene core formation : Cyclocondensation of substituted phenols with β-ketoesters under acidic conditions.
  • Substituent introduction : Selective functionalization of the 3-position with 3,4,5-trimethoxyphenyl via Friedel-Crafts alkylation or Suzuki coupling.
  • Amidation : Coupling of the pentanamide group using carbodiimide-based reagents (e.g., EDC/HOBt) to the chromene scaffold. Optimization requires strict control of reaction temperature, solvent polarity (e.g., DMF for polar intermediates), and purification via column chromatography. Yield improvements (>70%) are achievable using microwave-assisted synthesis for cyclization steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, chromene carbonyl at δ 175–180 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ = 455.18 g/mol). Crystallographic validation (if single crystals are obtainable) using SHELXL for refinement can resolve ambiguities in stereochemistry .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

  • In vitro assays : MTT assays against cancer cell lines (e.g., K562, HeLa) to assess cytotoxicity.
  • Enzyme inhibition : Kinase or tubulin polymerization assays to identify mechanistic targets.
  • Antioxidant activity : DPPH radical scavenging assays (IC50_{50} comparisons with ascorbic acid). Dose-response curves and statistical validation (e.g., ANOVA with Tukey’s post-hoc test) are critical for reproducibility .

Advanced Research Questions

Q. How can crystallographic data resolve conflicting reports on the compound’s conformational stability?

Discrepancies in rotational freedom of the pentanamide side chain or methoxy group orientations can be addressed via:

  • Single-crystal X-ray diffraction : Using SHELX programs to refine torsional angles and hydrogen-bonding networks.
  • DFT calculations : Comparing experimental vs. computational geometries (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Example: A 2023 study resolved conflicting data on a benzamide analog by identifying a 53.84° dihedral angle between the chromene core and trimethoxyphenyl group, stabilizing the conformation via C–H⋯π interactions .

Q. What experimental designs mitigate contradictions in reported IC50_{50}50​ values across cell lines?

  • Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48 hrs for MTT assays).
  • Mechanistic profiling : Compare transcriptomic (RNA-seq) or proteomic responses to distinguish on-target vs. off-target effects.
  • Synergistic studies : Combine with known inhibitors (e.g., paclitaxel) to assess pathway-specific interactions. Contradictions in a 2025 study (IC50_{50} = 12 μM vs. 28 μM) were attributed to differential P-glycoprotein expression in cell lines, resolved via flow cytometry .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?

  • Analog synthesis : Modify the pentanamide chain length or replace methoxy groups with halogens/ethoxy groups.
  • Pharmacophore mapping : 3D-QSAR models (e.g., CoMFA) to identify critical substituents for target binding.
  • Toxicity screens : Ames test for mutagenicity and hERG binding assays for cardiac risk. A 2023 SAR study on a benzamide analog showed that 3,4,5-trimethoxy groups enhanced tubulin inhibition by 40% compared to dimethoxy variants, but increased hepatotoxicity in murine models .

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